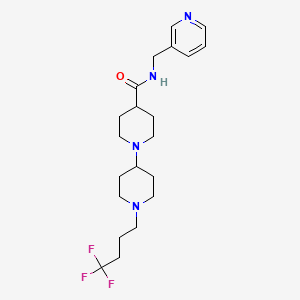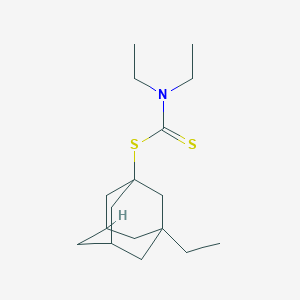![molecular formula C18H20ClN3O3S B5198480 N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5198480.png)
N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as CP-122,288, is a chemical compound that has been widely studied for its potential use in the field of neuroscience. CP-122,288 is a selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The serotonin receptor is involved in the regulation of mood, appetite, and sleep, among other functions. The selective inhibition of this receptor subtype by CP-122,288 has led to its investigation as a potential treatment for various neurological disorders, including depression, anxiety, and migraine.
Wirkmechanismus
CP-122,288 selectively inhibits the 5-HT1B receptor, which is a subtype of the serotonin receptor. The serotonin receptor is involved in the regulation of mood, appetite, and sleep, among other functions. Selective inhibition of the 5-HT1B receptor by CP-122,288 leads to an increase in the levels of serotonin in the brain, which can improve mood and reduce depressive symptoms. In addition, inhibition of the 5-HT1B receptor can reduce anxiety-like behavior and the severity and frequency of migraine attacks.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have a number of biochemical and physiological effects. Inhibition of the 5-HT1B receptor by CP-122,288 leads to an increase in the levels of serotonin in the brain, which can improve mood and reduce depressive symptoms. In addition, inhibition of the 5-HT1B receptor can reduce anxiety-like behavior and the severity and frequency of migraine attacks.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-122,288 is its selective inhibition of the 5-HT1B receptor, which makes it a useful tool for studying the role of this receptor subtype in various neurological disorders. However, one limitation of CP-122,288 is its potential for off-target effects, as it may also interact with other receptors in addition to the 5-HT1B receptor.
Zukünftige Richtungen
There are several future directions for the study of CP-122,288. One area of research is the development of more selective and potent inhibitors of the 5-HT1B receptor, which could lead to more effective treatments for depression, anxiety, and migraine. Another area of research is the investigation of the role of the 5-HT1B receptor in other neurological disorders, such as schizophrenia and bipolar disorder. Finally, the development of animal models that mimic human neurological disorders could help to further elucidate the mechanisms of action of CP-122,288 and other potential treatments.
Synthesemethoden
The synthesis of CP-122,288 involves several steps, starting with the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form N-(2-chlorophenyl)-2-bromoacetamide. This compound is then reacted with sodium sulfonate to form N-(2-chlorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied for its potential use in the treatment of various neurological disorders. One of the most promising applications of this compound is in the treatment of depression. Studies have shown that selective inhibition of the 5-HT1B receptor by CP-122,288 can increase the levels of serotonin in the brain, leading to an improvement in mood and a reduction in depressive symptoms.
In addition to depression, CP-122,288 has also been investigated for its potential use in the treatment of anxiety disorders. Studies have shown that inhibition of the 5-HT1B receptor can reduce anxiety-like behavior in animal models.
CP-122,288 has also been studied for its potential use in the treatment of migraine. The 5-HT1B receptor is involved in the regulation of pain, and selective inhibition of this receptor subtype by CP-122,288 has been shown to reduce the severity and frequency of migraine attacks.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-8-4-5-9-17(16)20-18(23)14-21-10-12-22(13-11-21)26(24,25)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPXNEVTGOQCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B5198404.png)
![1,3-benzodioxol-5-yl[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5198405.png)
![3-(3,4-dimethoxyphenyl)-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5198414.png)

![N-[1-(4-pyridinyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5198427.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5198438.png)

![2-[4-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1-piperazinyl]ethanol](/img/structure/B5198453.png)
![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5198455.png)

![8-ethoxy-4,4-dimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium chloride](/img/structure/B5198484.png)

![3-methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5198494.png)
![1-[4-(1-adamantyl)phenoxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5198498.png)